molecular formula C12H16N2OS2 B188276 N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide CAS No. 6184-48-1

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide

Cat. No. B188276
CAS RN: 6184-48-1
M. Wt: 268.4 g/mol
InChI Key: PAXDYIXKAQKWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide, also known as MTIP, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MTIP is a selective antagonist for the μ-opioid receptor, which is a protein that plays a crucial role in pain management. The development of new drugs that target the μ-opioid receptor is of great interest due to the current opioid crisis and the need for safer and more effective pain management options.

Mechanism Of Action

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide works by selectively blocking the μ-opioid receptor, which is a protein that plays a crucial role in pain management. By blocking this receptor, N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide reduces the sensation of pain without causing the side effects associated with traditional opioid drugs such as respiratory depression, sedation, and addiction.

Biochemical And Physiological Effects

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has been shown to have a high affinity for the μ-opioid receptor and is highly selective, meaning it does not bind to other opioid receptors. This selectivity reduces the risk of side effects and makes it a safer alternative to traditional opioid drugs. N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has also been shown to have a longer duration of action compared to traditional opioid drugs, which means it may require less frequent dosing.

Advantages And Limitations For Lab Experiments

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high selectivity for the μ-opioid receptor, its low risk of side effects, and its longer duration of action. However, one limitation is that it is not currently available as a commercial drug, which may limit its accessibility for researchers.

Future Directions

There are several future directions for research on N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain. Chronic pain is a major health issue that affects millions of people worldwide, and there is a need for safer and more effective pain management options. N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide's low risk of addiction and tolerance make it a promising candidate for the development of new pain management drugs.
Another area of interest is its potential use in the treatment of opioid addiction. Traditional opioid drugs are highly addictive and can lead to dependence, which is a major public health concern. N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide's ability to block the μ-opioid receptor without causing addiction or tolerance makes it a potential candidate for the development of new drugs to treat opioid addiction.
In conclusion, N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selective antagonist activity for the μ-opioid receptor makes it a promising candidate for the development of new pain management drugs and drugs to treat opioid addiction. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide was first synthesized by researchers at the University of North Carolina in 2006. The synthesis method involves the reaction of 4-methylpiperidine-1-carbothioamide with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a pain management drug. Studies have shown that N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide is effective in reducing pain in animal models and has a lower risk of addiction and tolerance compared to traditional opioid drugs.

properties

CAS RN

6184-48-1

Product Name

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H16N2OS2/c1-9-4-6-14(7-5-9)12(16)13-11(15)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15,16)

InChI Key

PAXDYIXKAQKWHO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CS2

solubility

40.3 [ug/mL]

Origin of Product

United States

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